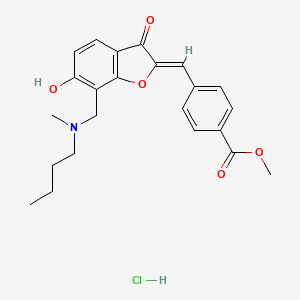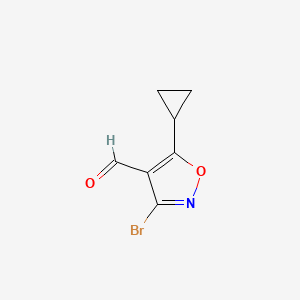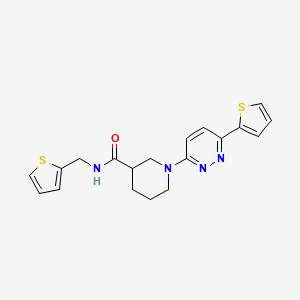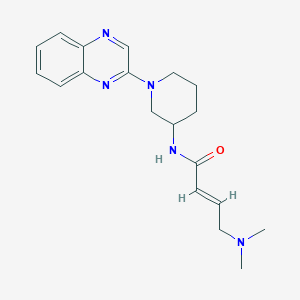![molecular formula C21H20N4OS2 B2529258 4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione CAS No. 892301-98-3](/img/structure/B2529258.png)
4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a dihydropyrimidine ring, an oxadiazole ring, and various substituents such as a methylthio group and a p-tolyl group. While the specific compound is not directly studied in the provided papers, related structures have been investigated, which can give insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as thiazolo[3,2-a]pyrimidines, involves the reaction of substituted dihydropyrimidine thiones with reagents like methyl chloroacetate in boiling toluene, yielding good results as confirmed by NMR spectroscopy and X-ray crystallography . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can involve the reaction of hydrazides with potassium ethylxanthate, followed by alkylation, aminomethylation, and acylation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . Additionally, density functional theory (DFT) has been employed to study the electronic structure and spectral features of similar molecules, such as 4-methylthiadiazole-5-carboxylic acid, which can provide insights into the stability and electronic properties of the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of related oxadiazole and thiadiazole compounds has been studied, revealing that alkylation tends to occur at the sulfur atom, while aminomethylation and acylation proceed at the nitrogen atom . Mass spectrometric studies have also shown that substituents can significantly affect the fragmentation behavior of these compounds, with electron-withdrawing groups leading to a higher degree of rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. For instance, the solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps have been investigated for 4-methylthiadiazole-5-carboxylic acid . These studies can provide a foundation for understanding the properties of the compound , such as its potential for hydrogen bonding, its behavior in different solvent environments, and its optical characteristics.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A study by Nimbalkar et al. (2016) explored the synthesis of Mannich bases derived from 1,3,4-oxadiazole-thiones, demonstrating significant antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus niger. These compounds exhibited promising results in molecular docking studies, suggesting potential for optimization as antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Antioxidant Activity
Research conducted by Kotaiah et al. (2012) involved the synthesis of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, demonstrating significant in vitro antioxidant activity. This study highlights the electron-donating and electron-withdrawing effects on the antioxidant properties of these compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Anticancer Agents
A study on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents revealed their potential against MCF-7 breast cancer cell lines. This research supports the pharmacological relevance of the tetrahydropyridine (THP) derivatives in cancer treatment, indicating the effect of substituents on the THP ring system on biological activity (Redda & Gangapuram, 2007).
Antimicrobial Activity
The synthesis of new Mannich bases bearing a 1,3,4-oxadiazoline ring system was investigated by JagadeeshPrasad et al. (2015), showcasing the antimicrobial potential of these compounds. This study adds to the understanding of the antimicrobial properties of compounds derived from 1,3,4-oxadiazole-thiones, contributing to the development of novel antimicrobial agents (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015).
Safety And Hazards
- The compound should be handled following safety precautions.
- Skin and eye contact should be avoided.
- Refer to safety data sheets for detailed safety information.
Zukünftige Richtungen
- Investigate the compound’s potential applications in drug discovery, materials science, or other fields.
- Explore its biological activity and evaluate its efficacy.
Please note that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential. 🌟
Eigenschaften
IUPAC Name |
6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-12-4-6-15(7-5-12)19-24-20(26-25-19)17-13(2)22-21(27)23-18(17)14-8-10-16(28-3)11-9-14/h4-11,18H,1-3H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUUKYABZHMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)


![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)


![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)